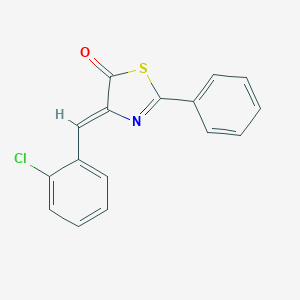
N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA damage repair, and their inhibition has shown promising results in the treatment of cancer.
Mecanismo De Acción
BMN-673 inhibits N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide enzymes, which play a crucial role in DNA damage repair. N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide enzymes are activated in response to DNA damage and help to recruit repair proteins to the site of damage. Inhibition of N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide enzymes leads to the accumulation of DNA damage, which can result in cancer cell death. Additionally, N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibition can sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
BMN-673 has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its effects on DNA damage repair, BMN-673 has been shown to induce cell cycle arrest and apoptosis in cancer cells. BMN-673 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BMN-673 is its high potency and selectivity for N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide enzymes. This allows for lower doses and reduced toxicity compared to other N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors. However, BMN-673 has a short half-life, which can limit its effectiveness in prolonged treatments. Additionally, N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors like BMN-673 are most effective in cancer cells with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Therefore, careful patient selection is necessary for optimal clinical outcomes.
Direcciones Futuras
The development of N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors like BMN-673 has opened up new avenues for cancer therapy. Future research directions include the optimization of dosing regimens and the identification of biomarkers for patient selection. Additionally, the combination of N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors with other DNA-damaging agents, such as chemotherapy and radiation therapy, is an area of active investigation. Finally, the development of next-generation N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors with improved pharmacokinetic properties and selectivity is an ongoing effort in the field of cancer research.
Conclusion:
BMN-673 is a potent and selective N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitor with promising antitumor activity in preclinical and clinical settings. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the optimization of dosing regimens, patient selection, and the development of next-generation N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors. The development of N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors like BMN-673 has the potential to revolutionize cancer therapy and improve patient outcomes.
Métodos De Síntesis
BMN-673 can be synthesized using a multi-step process involving the reaction of 2-benzoyl-4-methylphenylamine with 3-nitrobenzoyl chloride. The intermediate product is then treated with sodium hydroxide to obtain the final product. The synthesis method has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
BMN-673 has been extensively studied for its potential use in cancer therapy. N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors like BMN-673 selectively target cancer cells that have deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Clinical trials have shown that BMN-673 has significant antitumor activity in patients with advanced solid tumors, including breast, ovarian, and prostate cancer.
Propiedades
Nombre del producto |
N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide |
|---|---|
Fórmula molecular |
C21H16N2O4 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C21H16N2O4/c1-14-10-11-19(18(12-14)20(24)15-6-3-2-4-7-15)22-21(25)16-8-5-9-17(13-16)23(26)27/h2-13H,1H3,(H,22,25) |
Clave InChI |
IBSVPOCYNYYTBB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273952.png)


![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)
![[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate](/img/structure/B273963.png)





![1-{[4-(1,1-dimethylethyl)phenyl]sulfonyl}-1H-1,2,3-benzotriazole](/img/structure/B273989.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273997.png)